molecular formula C6H15IOSi B3057253 (3-Iodopropoxy)trimethylsilane CAS No. 78173-39-4

(3-Iodopropoxy)trimethylsilane

Cat. No. B3057253
CAS RN: 78173-39-4
M. Wt: 258.17 g/mol
InChI Key: LSUWAANCLCUNEA-UHFFFAOYSA-N
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Description

(3-Iodopropoxy)trimethylsilane, also known as 3-Iodo-n-propyl-1-trimethoxysilane or Iodopropyltrimethoxysilane, is an organosilicon compound . It has the empirical formula C6H15IO3Si and a molecular weight of 290.17 . This compound is used in various applications, including the organic modification of mesoporous silica support by grafting method .


Molecular Structure Analysis

The molecular structure of (3-Iodopropoxy)trimethylsilane consists of a silicon atom bonded to three methyl groups and an iodopropoxy group . The SMILES string representation of the molecule is COSi(OC)OC .


Physical And Chemical Properties Analysis

(3-Iodopropoxy)trimethylsilane is a liquid at 20°C . It has a refractive index of 1.473 (lit.) and a density of 1.482 g/mL at 20°C (lit.) . It’s important to store this compound under inert gas as it’s sensitive to light and moisture .

Scientific Research Applications

  • Microelectronics : Trimethylsilane-based precursors, including (3-Iodopropoxy)trimethylsilane derivatives, are used in plasma-enhanced chemical vapor deposition (PECVD) processes. They are essential for depositing dielectric thin films in PECVD systems, playing a critical role in creating low permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides. These materials are significant in advanced device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).

  • Organic Chemistry : In organic synthesis, (3-Iodopropoxy)trimethylsilane and its derivatives are utilized in gold-catalyzed oxidative coupling reactions. These reactions are integral for creating complex organic molecules, providing a method with reduced byproducts and facilitating intramolecular coupling reactions (Brenzovich et al., 2010). Additionally, iodotrimethylsilane, a related compound, is used for converting oxiranes to allylic alcohols, demonstrating its versatility in organic transformations (Sakurai et al., 1980).

  • Battery Technology : Novel silane compounds, including derivatives of (3-Iodopropoxy)trimethylsilane, are being explored as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts, providing good passivation films on graphite anodes and enhancing battery performance (Amine et al., 2006).

  • Chemical Vapor Deposition : Trimethylsilane precursors are utilized in the heteroepitaxial growth of 3C-SiC on Si substrates by chemical vapor deposition. This process is important for creating films that can withstand high temperatures and corrosive environments, applicable in microelectromechanical systems and other high-performance applications (Madapura et al., 1999).

Safety and Hazards

(3-Iodopropoxy)trimethylsilane is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-iodopropoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15IOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUWAANCLCUNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447355
Record name Silane, (3-iodopropoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodopropoxy)trimethylsilane

CAS RN

78173-39-4
Record name Silane, (3-iodopropoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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